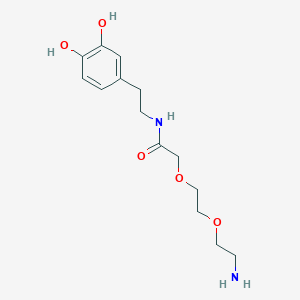
Dopamine-PEG-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dopamine-PEG-NH2 is a compound that combines dopamine, polyethylene glycol (PEG), and an amine group (NH2). Dopamine is a biologically active molecule known for its role as a neurotransmitter in the brain. Polyethylene glycol is a polymer that enhances the solubility and biocompatibility of compounds. The amine group provides a reactive site for further chemical modifications. This compound is widely used in various scientific fields due to its unique properties, including its ability to form stable conjugates and its biocompatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dopamine-PEG-NH2 can be synthesized through a straightforward one-step procedure in an aqueous solution. The process involves the reaction of dopamine with amine-terminated polyethylene glycol (PEG-NH2) under mild conditions. The reaction typically occurs in a buffer solution at a slightly alkaline pH, which facilitates the polymerization of dopamine into polydopamine .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where dopamine and PEG-NH2 are mixed under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants into the desired product. The resulting compound is then purified using techniques such as dialysis or chromatography to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Dopamine-PEG-NH2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of dopamine leads to the formation of dopamine quinone, which can further react to form polydopamine. The amine group in PEG-NH2 can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products: The major products formed from the reactions of this compound include polydopamine-coated nanoparticles and various conjugates with functional groups attached to the amine group. These products are used in a wide range of applications, from drug delivery systems to biosensors .
Wissenschaftliche Forschungsanwendungen
Dopamine-PEG-NH2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, this compound is used in drug delivery systems, where it enhances the solubility and stability of therapeutic agents. In industry, it is employed in the development of advanced materials and coatings .
Wirkmechanismus
The mechanism of action of Dopamine-PEG-NH2 involves the polymerization of dopamine into polydopamine, which forms a stable coating on various surfaces. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, while the amine group provides a reactive site for further modifications. The molecular targets and pathways involved in the action of this compound include interactions with cellular membranes and proteins, which facilitate its uptake and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Dopamine-PEG-NH2 include other dopamine derivatives and PEGylated molecules. Examples include dopamine-PEG-COOH, where the amine group is replaced with a carboxyl group, and dopamine-PEG-OH, where the amine group is replaced with a hydroxyl group .
Uniqueness: this compound is unique due to its combination of dopamine, polyethylene glycol, and an amine group, which provides a versatile platform for various applications. The presence of the amine group allows for easy functionalization, making it suitable for a wide range of chemical modifications and applications. Additionally, the biocompatibility and solubility provided by the polyethylene glycol component make it an attractive choice for biomedical applications .
Eigenschaften
Molekularformel |
C14H22N2O5 |
|---|---|
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
2-[2-(2-aminoethoxy)ethoxy]-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C14H22N2O5/c15-4-6-20-7-8-21-10-14(19)16-5-3-11-1-2-12(17)13(18)9-11/h1-2,9,17-18H,3-8,10,15H2,(H,16,19) |
InChI-Schlüssel |
YWGZQBVWFARKFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCNC(=O)COCCOCCN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)




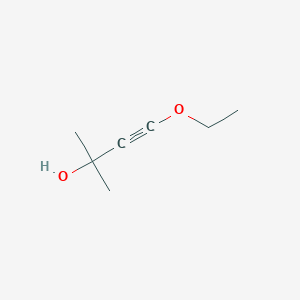
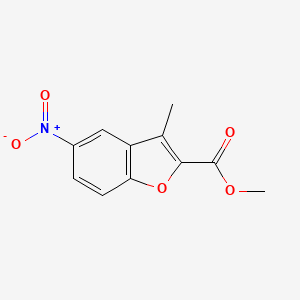
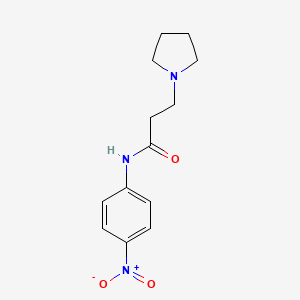
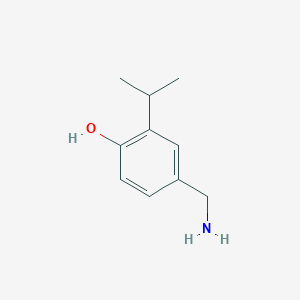
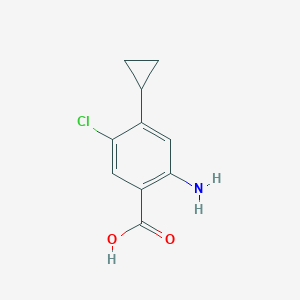

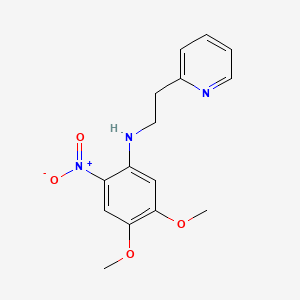
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
